molecular formula C14H14N2O4 B1264276 2-Hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester

2-Hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester

Cat. No. B1264276
M. Wt: 274.27 g/mol
InChI Key: UKUMTRNTAMVXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester is a benzoate ester and a member of phenols. It derives from a salicylic acid.

Scientific Research Applications

Synthesis of Functionalized Amino Acids

The compound has been utilized in the synthesis of new classes of unnatural amino acids. For instance, reactions involving 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles have led to the formation of 2-[(5-iminio-2,2-dialkyl-2,5-dihydro-3-furanyl)amino]benzenecarboxylates, representing a novel class of amino acids in a peculiar zwitterionic form (Trofimov et al., 2009).

Antimicrobial and Antifungal Activities

A new isoprenyl phenyl ether compound, closely related to the compound , showed promising antibacterial and antifungal activities. This study indicates the potential of related compounds in developing new antimicrobial agents (Shao et al., 2007).

Organophosphorus Compounds Synthesis

Studies have demonstrated the use of related compounds in the synthesis of organophosphorus compounds. These compounds have diverse applications, including in materials science and as potential biologically active molecules (El‐Barbary & Lawesson, 1981).

Photodegradation Studies

Research involving esters of p-hydroxybenzoic acid, which are structurally related, has been conducted to understand their photodegradation. Such studies are crucial in environmental chemistry, particularly in assessing the impact of these compounds on ecosystems (Gmurek et al., 2015).

Liquid Crystalline Properties

The compound's derivatives have been used in synthesizing liquid crystalline compounds, which have applications in display technologies and materials science. These compounds exhibit unique properties like enantiotropic nematic and smectic A mesophases (Thaker et al., 2012).

properties

Product Name

2-Hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

(3-cyano-4-imino-2-oxopentyl) 2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C14H14N2O4/c1-8-4-3-5-10(13(8)18)14(19)20-7-12(17)11(6-15)9(2)16/h3-5,11,16,18H,7H2,1-2H3

InChI Key

UKUMTRNTAMVXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC(=O)C(C#N)C(=N)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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